Salicylic Acid-d4 functions as a valuable internal standard in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) [, , ]. These techniques are instrumental in quantifying various analytes, including salicylic acid itself. As an internal standard, Salicylic Acid-d4 behaves similarly to the analyte but possesses a slightly different mass due to the presence of deuterium. This allows scientists to compare the signal of the analyte with the known signal of the internal standard, enabling accurate quantification of the target molecule [].
Studies suggest that Salicylic Acid-d4, similar to its non-deuterated counterpart, acts as a phenolic phytohormone in plants []. Phytohormones are plant hormones that regulate various aspects of growth, development, and stress responses. Research using Salicylic Acid-d4 can help elucidate the specific mechanisms by which salicylic acid influences:
Salicylic Acid-d4 is a deuterated form of salicylic acid, which is a colorless, crystalline organic compound with the molecular formula C₇H₂D₄O₃ and a molecular weight of 142.1 g/mol. It is primarily used as an internal standard in analytical chemistry, particularly in gas chromatography and liquid chromatography-mass spectrometry for the quantification of salicylic acid in various samples . The presence of deuterium atoms (D) in place of hydrogen increases its mass and allows for differentiation from non-deuterated salicylic acid during analysis.
Similar to salicylic acid, Salicylic Acid-d4 is likely to have low to moderate toxicity []. However, specific safety data for Salicylic Acid-d4 is limited. General laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood.
The chemical stability of Salicylic Acid-d4 under recommended storage conditions is noted, with no hazardous reactions reported .
Salicylic Acid-d4 retains the biological properties associated with salicylic acid, including anti-inflammatory and analgesic effects. Salicylic acid modulates cyclooxygenase enzymes, leading to decreased production of pro-inflammatory prostaglandins. It is also known to promote cell turnover by enhancing the shedding of epidermal cells, which can help prevent clogged pores and improve skin health . While Salicylic Acid-d4 itself may not be directly used therapeutically, its role as an internal standard helps quantify the biological activity of salicylic acid in various studies.
Salicylic Acid-d4 can be synthesized through several methods:
Salicylic Acid-d4 is primarily used in analytical chemistry as an internal standard for:
Additionally, because it mimics the properties of salicylic acid without interfering with its analysis, it is invaluable in research settings.
Several compounds are structurally and functionally similar to Salicylic Acid-d4. Below is a comparison highlighting their uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
Salicylic Acid | C₇H₆O₃ | Non-deuterated form; widely used in pharmaceuticals. |
Acetylsalicylic Acid (Aspirin) | C₉H₈O₄ | Acetylated derivative; used as an analgesic and anti-inflammatory agent. |
Methyl Salicylate | C₈H₈O₃ | Ester form; used topically for pain relief. |
5-Chlorosalicylic Acid | C₇H₄ClO₃ | Chlorinated derivative; studied for herbicidal properties. |
Salicylic Acid-d4's uniqueness lies in its isotopic labeling, allowing for enhanced analytical precision without altering the fundamental properties associated with salicylic acid. This makes it an essential tool in research and analytical chemistry while maintaining the biological relevance of its non-deuterated counterpart.
Salicylic acid-d4 possesses the molecular formula C₇H₂D₄O₃, representing a deuterated analog of salicylic acid where four hydrogen atoms have been systematically replaced with deuterium isotopes [1] [3] [4]. The compound maintains the fundamental structural framework of salicylic acid, consisting of a benzene ring substituted with both a carboxylic acid group and a hydroxyl group in the ortho position [1] [3]. The deuterium incorporation occurs specifically at positions 3, 4, 5, and 6 of the benzene ring, creating a tetradeuterated aromatic system [3] [8].
The isotopic composition of salicylic acid-d4 demonstrates a molecular weight of 142.15 grams per mole, with an average mass of 142.146 and a monoisotopic mass of 142.056801 [1] [3] [4]. This represents a mass increase of 4.024 grams per mole compared to the non-deuterated parent compound [1] [24]. The Chemical Abstract Service registry number for this deuterated compound is 78646-17-0, distinguishing it from regular salicylic acid [1] [3] [4].
The International Union of Pure and Applied Chemistry name for this compound is 2-hydroxybenzoic acid-d4, reflecting the systematic deuterium labeling pattern [3]. Alternative nomenclature includes 2-hydroxy(²H₄)benzoic acid and benzoic-2,3,4,5-d₄ acid, 6-hydroxy [1] [3]. The deuterium atoms are specifically incorporated into the aromatic ring system, leaving the carboxylic acid and phenolic hydroxyl groups unchanged [3] [8].
Salicylic acid-d4 exhibits no stereochemical centers, maintaining the planar aromatic structure characteristic of benzoic acid derivatives [1] [3]. The compound exists as a single constitutional isomer with deuterium atoms positioned at the 3, 4, 5, and 6 positions of the benzene ring [3] [8]. The isotopic distribution demonstrates high selectivity, with commercial preparations typically achieving greater than 99% deuterated forms encompassing d₁ through d₄ isotopomers [10].
The deuterium incorporation pattern follows a systematic substitution approach, where the four aromatic hydrogen atoms ortho and meta to the hydroxyl group are replaced with deuterium [3] [8]. This selective labeling preserves the chemical reactivity of the carboxylic acid and phenolic hydroxyl functional groups while introducing the distinctive isotopic signature required for analytical applications [3] [9].
The isotopic purity of salicylic acid-d4 preparations is routinely verified through high-resolution mass spectrometry, which can distinguish between different deuteration states [10] [21]. Commercial standards typically specify a minimum of 97% deuterium incorporation at the four designated positions, with the remainder consisting of partially deuterated species [8] [10].
The physicochemical properties of salicylic acid-d4 demonstrate notable similarities to the parent compound while exhibiting subtle differences attributable to the isotope effect [7] [19]. The melting point ranges from 155 to 158 degrees Celsius, representing a slight decrease compared to non-deuterated salicylic acid, which melts between 158 and 161 degrees Celsius [7] [26]. This temperature depression reflects the influence of deuterium substitution on intermolecular hydrogen bonding patterns [19] [20].
Property | Value/Description | Reference |
---|---|---|
Molecular Weight (g/mol) | 142.15 | [1] [3] [4] [25] |
Melting Point (°C) | 155-158 | [7] |
Flash Point (°C) | 2 | [7] |
Solubility in Water (20°C) | Sparingly soluble | [7] |
Solubility in Dimethyl Sulfoxide | Sparingly soluble | [7] [27] |
Solubility in Methanol | Slightly soluble | [7] |
Physical Form | Crystalline solid | [7] [10] [27] |
Color | White to off-white | [7] [10] |
Chemical Purity (%) | >95 (HPLC) | [25] |
Storage Temperature (°C) | -20 | [10] [25] |
The solubility profile of salicylic acid-d4 exhibits limited aqueous solubility at ambient temperature, described as sparingly soluble in water [7]. Enhanced solubility is observed in organic solvents, with the compound demonstrating slight solubility in methanol and sparingly soluble characteristics in dimethyl sulfoxide [7] [27]. These solubility parameters reflect the amphiphilic nature of the molecule, with the polar carboxylic acid and hydroxyl groups providing limited aqueous compatibility while the aromatic ring system favors organic solvent systems [7].
Chemical stability studies indicate that salicylic acid-d4 remains stable under recommended storage conditions when maintained at -20 degrees Celsius in tightly sealed containers [6] [27]. The compound exhibits resistance to thermal decomposition under normal analytical conditions, though elevated temperatures may induce decarboxylation reactions similar to those observed with the parent compound [27]. Long-term stability assessments demonstrate maintenance of chemical integrity for periods exceeding 35 months when stored under appropriate conditions [6].
The spectroscopic profile of salicylic acid-d4 provides distinctive analytical signatures that enable its identification and quantification in complex matrices [9] [11] [21]. Nuclear magnetic resonance spectroscopy reveals characteristic differences from the non-deuterated compound, with proton nuclear magnetic resonance spectra showing significantly reduced signal intensity in the aromatic region due to deuterium substitution at positions 3, 4, 5, and 6 [11] [15]. Carbon-13 nuclear magnetic resonance spectra maintain similar chemical shift patterns to the parent compound, facilitating structural confirmation through carbon framework analysis [11] [14].
Deuterium nuclear magnetic resonance spectroscopy provides direct evidence of isotopic incorporation, with signals observable at the expected aromatic positions corresponding to the tetradeuterated benzene ring [11] [15]. These deuterium resonances serve as definitive proof of isotopic labeling and enable quantitative assessment of deuterium incorporation efficiency [11].
Technique | Key Characteristics | Application | Reference |
---|---|---|---|
¹H Nuclear Magnetic Resonance | Reduced signal intensity due to deuterium substitution | Structural confirmation and purity assessment | [11] [15] |
¹³C Nuclear Magnetic Resonance | Chemical shifts similar to non-deuterated compound | Carbon framework analysis | [11] [14] |
²H Nuclear Magnetic Resonance | Deuterium signals observable at aromatic positions | Deuterium incorporation verification | [11] [15] |
Infrared Spectroscopy | C-D stretching frequencies lower than C-H (2100-2300 cm⁻¹) | Functional group identification | [12] |
Ultraviolet-Visible Spectroscopy | Similar absorption profile to salicylic acid | Quantitative analysis at 505 nm with ferric chloride | [13] |
Mass Spectrometry (ESI) | Negative ion mode: [M-H]⁻ at m/z 141 | Quantitative analysis and identification | [21] |
Mass Spectrometry (Molecular Ion) | Molecular ion peak at m/z 142 | Molecular weight confirmation | [4] [17] |
Liquid Chromatography-Mass Spectrometry | Retention time: ~4.0 minutes (reversed-phase) | Internal standard for salicylic acid quantification | [9] [16] [21] |
Infrared spectroscopy demonstrates characteristic carbon-deuterium stretching frequencies in the 2100 to 2300 wavenumber range, which appear at lower frequencies compared to carbon-hydrogen stretching vibrations [12]. These distinctive absorption bands provide unambiguous identification of deuterium incorporation and serve as a rapid screening method for isotopic labeling verification [12].
Mass spectrometry analysis reveals a molecular ion peak at mass-to-charge ratio 142, corresponding to the deuterated molecular weight [4] [17]. Under electrospray ionization conditions in negative ion mode, the compound generates a characteristic [M-H]⁻ ion at mass-to-charge ratio 141 [21]. Fragmentation patterns show a base peak at mass-to-charge ratio 97, representing loss of the carboxylic acid group with retention of the deuterated aromatic system [17] [21].
Liquid chromatography-mass spectrometry analysis typically demonstrates a retention time of approximately 4.0 minutes under reversed-phase conditions, providing adequate separation from the non-deuterated analog for quantitative applications [9] [16] [21]. This chromatographic behavior enables the compound to function effectively as an internal standard for salicylic acid quantification in biological and environmental matrices [9] [21].
The comparative analysis between salicylic acid-d4 and its non-deuterated counterpart reveals both similarities and distinctions that are fundamental to understanding isotope effects in organic compounds [19] [20]. The structural framework remains identical, with both compounds maintaining the characteristic ortho-hydroxybenzoic acid architecture [1] [24]. However, the isotopic substitution introduces measurable differences in physicochemical properties that are attributable to the primary kinetic isotope effect associated with carbon-deuterium bonds [19] [20].
Property | Salicylic Acid | Salicylic Acid-d4 | Reference |
---|---|---|---|
Molecular Formula | C₇H₆O₃ | C₇H₂D₄O₃ | [24] [28] / [1] [3] [4] |
Molecular Weight (g/mol) | 138.122 | 142.146 | [24] [28] / [1] [3] [4] |
Monoisotopic Mass (g/mol) | 138.031694 | 142.056801 | [24] [28] / [1] |
Melting Point (°C) | 158-161 | 155-158 | [26] / [7] |
Density (g/cm³) | 1.44 | Not determined | [26] / [27] |
Solubility in Water (25°C) | ~2 g/L | Sparingly soluble | [26] / [7] |
Mass Difference (g/mol) | - | +4.024 | Calculated |
Isotope Effect | Reference compound | Primary kinetic isotope effect due to C-D bonds | [19] [20] |
The molecular weight difference of 4.024 grams per mole reflects the replacement of four hydrogen atoms with deuterium isotopes [1] [24]. This mass shift is readily detectable through high-resolution mass spectrometry and forms the basis for isotope dilution quantification methods [21]. The monoisotopic mass difference of 4.025107 mass units provides the precision required for accurate mass spectrometric identification and quantification [1] [24].
Thermal properties exhibit subtle but measurable differences, with the deuterated compound showing a melting point depression of approximately 3 degrees Celsius compared to the parent compound [7] [26]. This phenomenon reflects the influence of deuterium substitution on crystal packing and intermolecular interactions [19] [20]. The isotope effect on acidity has been documented for salicylic acid, with deuterium oxide studies indicating a change in dissociation constant (ΔpK) of 0.75 units [20].
Spectroscopic distinctions provide the most pronounced analytical differences between the two compounds [11] [21]. Nuclear magnetic resonance spectroscopy shows complete disappearance of aromatic proton signals in the deuterated compound, replaced by deuterium resonances observable through deuterium nuclear magnetic resonance techniques [11] [15]. Mass spectrometry readily distinguishes the compounds through their distinct molecular ion peaks and fragmentation patterns [17] [21].